

Unraveling (-)-Nissolin: A Technical Guide to its Structure and Stereochemistry

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Compound of Interest

Compound Name: (-)-Nissolin

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A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of **(-)-Nissolin**, a naturally occurring pterocarpan, has been compiled for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth analysis of the molecule's structural features, the experimental methodologies used for its characterization, and insights into its potential biological significance.

(-)-Nissolin, with the systematic name (6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol and a molecular formula of C₁₆H₁₄O₅, is a member of the pterocarpan class of isoflavonoids. These compounds are known for their presence in the plant kingdom, particularly in the family Fabaceae, and often exhibit a range of biological activities. The absolute stereochemistry of **(-)-Nissolin** has been established as (6aR, 11aR), a crucial determinant of its biological function.

Spectroscopic and Physical Data

The structural framework of **(-)-Nissolin** has been elucidated through a combination of spectroscopic techniques. While the original detailed experimental values for **(-)-Nissolin** require retrieval from seminal literature, a closely related metabolic product, identified as 9-demethyl-astrapterocarpan (Nissolin), has been characterized, confirming the core structure. The elucidation of such molecules typically relies on a suite of analytical methods.

Data Type	Description
Molecular Formula	C ₁₆ H ₁₄ O ₅
Systematic Name	(6aR,11aR)-10-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Stereochemistry	6aR, 11aR
¹ H NMR Spectroscopy	Provides information on the number and connectivity of protons in the molecule.
¹³ C NMR Spectroscopy	Reveals the carbon skeleton of the molecule.
Mass Spectrometry	Determines the molecular weight and elemental composition.
Specific Rotation	Confirms the chiral nature of the molecule and the identity of the enantiomer.

Experimental Protocols: A Methodological Overview

The determination of the structure and stereochemistry of a natural product like **(-)-Nissolin** follows a rigorous experimental workflow.

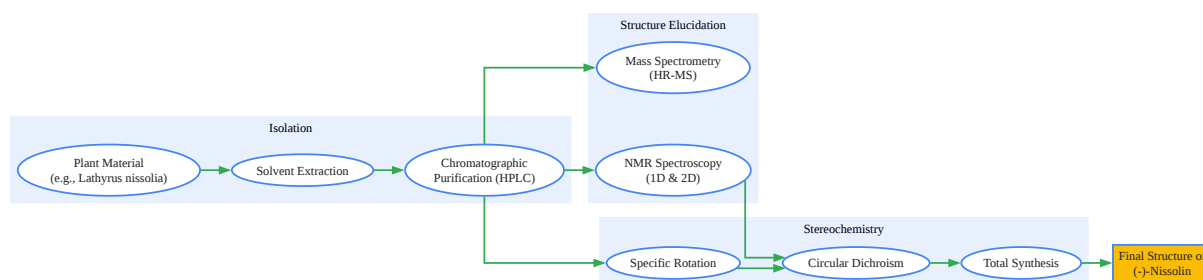
1. Isolation and Purification: The initial step involves the extraction of the compound from its natural source, such as plants from the *Lathyrus* genus. This is typically achieved through solvent extraction, followed by a series of chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

2. Structure Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to piece together the molecular structure, identifying the connectivity of atoms and the carbon-hydrogen framework.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.

3. Stereochemical Assignment:

- **Optical Rotation:** The specific rotation of the purified compound is measured using a polarimeter. A negative value indicates a levorotatory compound, hence the designation "(-)".
- **Circular Dichroism (CD) Spectroscopy:** This technique is often used to determine the absolute configuration of chiral centers by comparing the experimental CD spectrum with that of known related compounds or with theoretically calculated spectra.
- **Total Synthesis:** The unambiguous confirmation of the proposed structure and stereochemistry is often achieved through the total chemical synthesis of the target molecule and comparison of its spectroscopic and physical properties with those of the natural product.



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Caption: Experimental workflow for the structure elucidation of (-)-Nissolin.

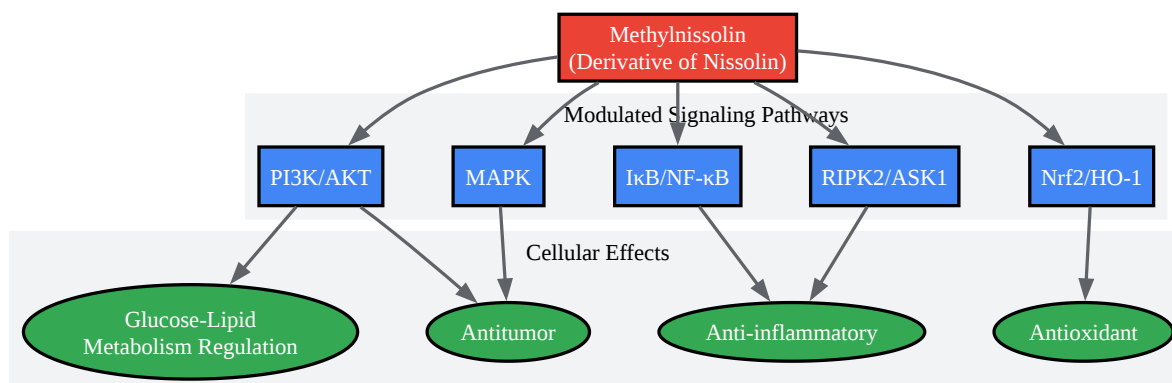
Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of **(-)-Nissolin** are limited, extensive research on its methylated derivative, Methylnissolin (also known as Astrapterocarpan), provides significant insights into the potential biological activities of this class of compounds.^[1] Pterocarpan, in general, are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.^{[1][2][3][4][5]}

Methylnissolin has been shown to modulate several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival.^[1] These include:

- **PI3K/AKT Pathway:** This pathway is crucial for cell growth, survival, and metabolism.
- **NF-κB Pathway:** A key regulator of the inflammatory response.
- **MAPK Pathway:** Involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.
- **Nrf2/HO-1 Pathway:** A primary defense mechanism against oxidative stress.
- **RIPK2/ASK1 Pathway:** Involved in inflammatory and stress responses.^[1]

The modulation of these pathways by Methylnissolin suggests that **(-)-Nissolin** may possess similar therapeutic potential.



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